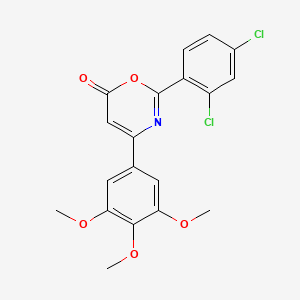
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one
Descripción general
Descripción
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one, also known as TMA-6, is a synthetic compound that belongs to the family of phenethylamine and amphetamine derivatives. TMA-6 has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It also has antioxidant properties, which may protect against oxidative stress and neurodegeneration. This compound has been shown to have minimal cardiovascular and respiratory effects, making it a potentially safer alternative to other psychoactive compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one is its selectivity for serotonin receptors, which allows for more targeted research on the effects of serotonin signaling in the brain. However, this compound is a relatively new compound and its long-term effects and safety profile are not yet fully understood. Additionally, its synthesis method is complex and may require specialized equipment and expertise.
Direcciones Futuras
Future research on 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one could focus on its potential therapeutic applications in the treatment of mood disorders, as well as its effects on other neurotransmitter systems. Additionally, further studies could explore the safety and toxicity of this compound, as well as its potential for abuse and addiction. The optimization of this compound synthesis method could also be an area of future research, as well as the development of new derivatives with improved pharmacological properties.
In conclusion, this compound is a synthetic compound that has potential applications in medical research, particularly in the field of neuroscience. Its selectivity for serotonin receptors and its antidepressant and anxiolytic effects make it a promising candidate for the treatment of mood disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been found to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO5/c1-24-15-6-10(7-16(25-2)18(15)26-3)14-9-17(23)27-19(22-14)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUWTRTYJWABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3954864.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3954871.png)
![2-(dimethylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B3954875.png)
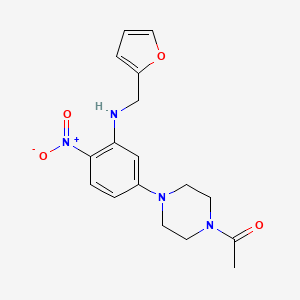
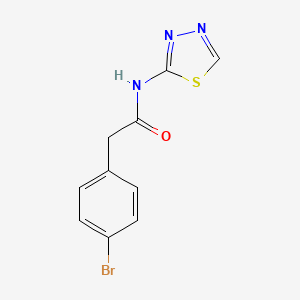
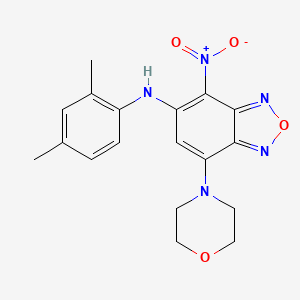
![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)

![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)

![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954925.png)
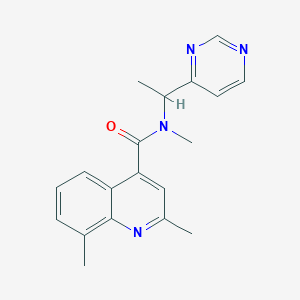
![N-(4-{[7-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954951.png)
![ethyl 3-(4-nitrophenyl)-3,3a-dihydro[1,2,4]triazolo[4,3-a]quinoline-1-carboxylate](/img/structure/B3954959.png)